molecular formula C10H10O7S2 B14294867 2-Hydroxy-1,2-dihydronaphthalene-1,2-disulfonic acid CAS No. 115864-15-8

2-Hydroxy-1,2-dihydronaphthalene-1,2-disulfonic acid

Katalognummer: B14294867
CAS-Nummer: 115864-15-8
Molekulargewicht: 306.3 g/mol
InChI-Schlüssel: JQUYQQIZKADIIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydroxy-1,2-dihydronaphthalene-1,2-disulfonic acid is an organic compound belonging to the class of naphthalenes These compounds contain a naphthalene moiety, which consists of two fused benzene rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-1,2-dihydronaphthalene-1,2-disulfonic acid typically involves the sulfonation of 2-hydroxy-1,2-dihydronaphthalene. This process can be carried out using sulfuric acid or oleum under controlled temperature conditions to ensure the selective introduction of sulfonic acid groups at the desired positions on the naphthalene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Hydroxy-1,2-dihydronaphthalene-1,2-disulfonic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form naphthalene-1,2-diol.

    Reduction: Reduction reactions can convert it back to its dihydro form.

    Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products:

    Oxidation: Naphthalene-1,2-diol.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted naphthalene derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2-Hydroxy-1,2-dihydronaphthalene-1,2-disulfonic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Hydroxy-1,2-dihydronaphthalene-1,2-disulfonic acid involves its interaction with specific molecular targets. The sulfonic acid groups enhance its solubility and reactivity, allowing it to participate in various biochemical pathways. The compound can act as a precursor to other biologically active molecules, influencing cellular processes and metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

    1,2-Dihydroxynaphthalene: Shares a similar naphthalene core but lacks the sulfonic acid groups.

    Naphthalene-1,2-diol: An oxidized form of the compound.

    2-Hydroxy-1-naphthoic acid: Another naphthalene derivative with different functional groups.

Uniqueness: 2-Hydroxy-1,2-dihydronaphthalene-1,2-disulfonic acid is unique due to the presence of both hydroxyl and sulfonic acid groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Eigenschaften

CAS-Nummer

115864-15-8

Molekularformel

C10H10O7S2

Molekulargewicht

306.3 g/mol

IUPAC-Name

2-hydroxy-1H-naphthalene-1,2-disulfonic acid

InChI

InChI=1S/C10H10O7S2/c11-10(19(15,16)17)6-5-7-3-1-2-4-8(7)9(10)18(12,13)14/h1-6,9,11H,(H,12,13,14)(H,15,16,17)

InChI-Schlüssel

JQUYQQIZKADIIV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(C(C=CC2=C1)(O)S(=O)(=O)O)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.